L-Buthionine

Cancer Research Melanoma Drug Sensitivity

L-Buthionine is the preferred tool for precisely depleting intracellular glutathione via mechanism-based, irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS). Unlike non-specific agents (DEM, EA), it enables controlled, sustained GSH depletion without acute mitochondrial damage or cytotoxicity—yielding cleaner, more interpretable data in oxidative stress, chemosensitization, and ferroptosis studies. Ideal for multi-day protocols and melanoma redox vulnerability research. Sourced for maximum purity and consistency to meet rigorous preclinical standards. Order now to advance your glutathione pathway investigations.

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
CAS No. 13073-21-7
Cat. No. B015082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Buthionine
CAS13073-21-7
Synonymsuthionine
buthionine, (D)-isomer
buthionine, (DL)-isomer
buthionine, (L)-isome
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCCCCSCCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyLAXXPOJCFVMVAX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Buthionine (CAS 13073-21-7) Product Guide | Glutathione Synthesis Inhibitor for Research


L-Buthionine (L-Buthionine-(S,R)-sulfoximine, L-BSO) is a synthetic amino acid and a specific, irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis [1]. By blocking GSH synthesis, it serves as a critical tool compound for experimentally depleting intracellular glutathione pools, which is essential for studying oxidative stress, drug resistance mechanisms, and cellular redox biology . Its established use in preclinical research and early-phase clinical trials underscores its role as a benchmark glutathione modulator [2].

L-Buthionine: Why Simple GSH Depletion is Not Interchangeable with Other Inhibitors


While several compounds are used to experimentally deplete glutathione, they achieve this through distinct mechanisms with different downstream consequences for cellular health and experimental interpretation. The direct conjugation agent diethyl maleate (DEM) and the GST inhibitor ethacrynic acid (EA) cause rapid, nonspecific GSH depletion that is often accompanied by acute mitochondrial dysfunction and cytotoxicity [1][2]. In contrast, L-buthionine's mechanism-based inhibition of GSH synthesis allows for a controlled and sustained depletion that better isolates the role of GSH synthesis in a given process, making it a more specific tool [3]. The selection of the appropriate depleting agent is therefore not trivial and requires a precise understanding of these differential effects.

Quantitative Evidence for L-Buthionine's Differentiated Profile


Tumor-Selective Potency: Differential IC50 Values Across Cancer Types

L-Buthionine demonstrates significantly greater potency in inhibiting the growth of melanoma tumor specimens compared to breast or ovarian cancer. In a direct head-to-head in vitro comparison, the IC50 for L-buthionine on 118 fresh melanoma specimens was 1.9 μM, while the IC50 for 244 breast and ovarian tumor specimens were 8.6 μM and 29 μM, respectively [1]. This represents a 4.5-fold and 15.3-fold higher sensitivity in melanoma.

Cancer Research Melanoma Drug Sensitivity

Mechanistic Specificity: Preservation of Mitochondrial Function and Viability

Unlike the direct conjugation agent ethacrynic acid (EA), L-buthionine depletes glutathione without causing immediate mitochondrial collapse or cell death. In PC12 cells, treatment with 500 μM L-buthionine for up to 48 hours resulted in preserved mitochondrial complex II/III and IV activity, and cells remained viable for up to 72 hours [1]. In stark contrast, EA treatment (500 μM) caused a complete loss of complex II/III activity and a 70% reduction of complex IV activity within just 4 hours, leading to cell death within 24 hours [1].

Mitochondrial Biology Oxidative Stress Cell Viability

Stereoselective Pharmacokinetics: Differential Disposition of Active (S) and Inactive (R) Isomers

The pharmacokinetics of L-buthionine are stereoselective, with the active S-isomer and inactive R-isomer exhibiting different elimination profiles. A clinical study in 11 cancer patients found that total clearance, nonrenal clearance, and half-life were significantly different (p < 0.05) between the two isomers, with the inactive R-isomer being cleared approximately 25% faster than the active S-isomer [1]. This difference results in a longer half-life for the pharmacologically active component.

Pharmacokinetics Drug Metabolism In Vivo Studies

Potent In Vivo GSH Depletion: Sustained Reduction in Tumor Models

L-Buthionine demonstrates robust and sustained glutathione depletion in vivo. In a study using D-54 MG human glioma xenografts in athymic mice, a specific regimen of L-BSO (2.5 mmol/kg i.p. injections x 4 plus 20 mM in drinking water) depleted tumor glutathione levels to 0.15 μmol/g [1]. In comparison, a study in the channel catfish using diethyl maleate (DEM) achieved an 85% depletion of hepatic GSH at 6 hours post-administration, but GSH levels fully recovered by 24 hours, highlighting the transient nature of DEM's effect [2].

In Vivo Pharmacology Cancer Therapy Glioma Models

Sensitization of Chemoresistant Cancer Cells: Potentiation of Cisplatin

L-Buthionine can significantly sensitize cisplatin-resistant cancer cells to chemotherapy. In a study on cisplatin-resistant human ovarian cancer cell lines (KK and MH), preincubation with 10 μM L-buthionine reduced cellular GSH to 9-25% of control levels [1]. This GSH depletion resulted in a substantial decrease in the IC50 values for cisplatin, sensitizing the cells to the drug's cytotoxic effects [1]. The IC50 values were decreased to a range of 79-38% of the original values.

Chemoresistance Ovarian Cancer Cisplatin

Stereoisomer Potency: L-BSO is More Potent than D-BSO

The biological activity of buthionine sulfoximine is stereospecific. The L-(S,R)-BSO stereoisomer is a more potent inhibitor of γ-glutamylcysteine synthetase than the D-(S,R)-BSO isomer [1]. This indicates that the L-configuration is critical for high-affinity binding to the enzyme's active site.

Enzymology Trypanosoma Inhibitor Specificity

Optimal Experimental Scenarios for L-Buthionine Procurement and Use


Studying GSH-Dependent Mechanisms in Melanoma Biology

L-Buthionine is the tool of choice for investigating glutathione-dependent pathways in melanoma. The strong evidence of its selective and potent activity against melanoma specimens (IC50 1.9 μM) and its ability to synergize with alkylating agents like BCNU [1] make it ideal for dissecting the unique redox vulnerabilities of this cancer type.

Long-Term In Vivo Studies Requiring Sustained GSH Depletion

For experiments requiring sustained glutathione depletion over hours or days (e.g., multi-day chemotherapy sensitization studies, chronic oxidative stress models), L-buthionine is superior to rapidly cleared or acutely toxic alternatives like DEM or EA [2][3]. Its pharmacokinetic profile allows for less frequent dosing while maintaining effective GSH depletion.

Isolating GSH Depletion from Direct Mitochondrial Toxicity

When the goal is to study the specific effects of glutathione synthesis inhibition, separate from direct mitochondrial damage, L-buthionine is the preferred agent. Its demonstrated ability to deplete GSH while preserving mitochondrial respiratory chain function and cell viability [4] provides a cleaner experimental system compared to agents like ethacrynic acid.

Validating Novel γ-GCS Inhibitors in Drug Discovery

As the most well-characterized and clinically investigated γ-glutamylcysteine synthetase inhibitor, L-buthionine serves as the essential benchmark control in the discovery and validation of novel GSH synthesis inhibitors [5]. New compounds must be directly compared to L-BSO's potency, mechanism, and in vivo effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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